methyl 2-(3-bromophenyl)-5-methyl-1H-imidazole-4-carboxylate
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Overview
Description
Methyl 2-(3-bromophenyl)-5-methyl-1H-imidazole-4-carboxylate is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a bromophenyl group, a methyl group, and a carboxylate ester group attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-bromophenyl)-5-methyl-1H-imidazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Imidazole Formation: The construction of the imidazole ring through cyclization reactions.
Esterification: The formation of the carboxylate ester group.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often utilize catalysts and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-bromophenyl)-5-methyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Methyl 2-(3-bromophenyl)-5-methyl-1H-imidazole-4-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-(3-bromophenyl)-5-methyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The bromophenyl group and the imidazole ring play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-bromophenyl)-5-methyl-1H-imidazole-4-carboxylate: Similar structure with the bromine atom at the 4-position of the phenyl ring.
Methyl 2-(3-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate: Similar structure with a chlorine atom instead of bromine.
Methyl 2-(3-bromophenyl)-1H-imidazole-4-carboxylate: Lacks the methyl group on the imidazole ring.
Uniqueness
Methyl 2-(3-bromophenyl)-5-methyl-1H-imidazole-4-carboxylate is unique due to the specific positioning of the bromine and methyl groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C12H11BrN2O2 |
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Molecular Weight |
295.13 g/mol |
IUPAC Name |
methyl 2-(3-bromophenyl)-5-methyl-1H-imidazole-4-carboxylate |
InChI |
InChI=1S/C12H11BrN2O2/c1-7-10(12(16)17-2)15-11(14-7)8-4-3-5-9(13)6-8/h3-6H,1-2H3,(H,14,15) |
InChI Key |
QSDGCAGXUUOTRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC(=CC=C2)Br)C(=O)OC |
Origin of Product |
United States |
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